molecular formula C13H13ClFN3O4S2 B2739872 2-((1-((3-chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole CAS No. 2034490-57-6

2-((1-((3-chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole

Cat. No.: B2739872
CAS No.: 2034490-57-6
M. Wt: 393.83
InChI Key: IONGSXSDMYZOKG-UHFFFAOYSA-N
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Description

2-((1-((3-chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole is a useful research compound. Its molecular formula is C13H13ClFN3O4S2 and its molecular weight is 393.83. The purity is usually 95%.
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Biological Activity

2-((1-((3-chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes an imidazole ring, an azetidine ring, and sulfonyl groups. Its molecular formula is C13H13ClFN3O4S2C_{13}H_{13}ClFN_3O_4S_2 with a molecular weight of approximately 393.8 g/mol . The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The sulfonyl groups may interact with active sites of enzymes, inhibiting their function. This can lead to modulation of metabolic pathways relevant to disease processes.
  • Receptor Interaction : The imidazole moiety can engage with cell surface receptors, influencing cellular signaling pathways that are critical in cancer and inflammatory responses.
  • Gene Expression Modulation : The compound may affect transcription factors or other regulatory proteins, altering gene expression patterns associated with disease progression.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related sulfonamide derivatives possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Anticancer Potential

The unique structure of this compound suggests it may also have anticancer properties. Preliminary studies indicate that imidazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vivo. The specific pathways involved are still under investigation but may involve the modulation of cell cycle regulators or pro-apoptotic factors .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of a series of sulfonamide derivatives against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated significant zones of inhibition, suggesting that modifications similar to those found in the target compound could enhance antimicrobial activity .

Study 2: Anticancer Activity

In another investigation, imidazole-based compounds were tested for their ability to inhibit proliferation in various cancer cell lines. The results indicated that these compounds could effectively reduce cell viability and induce apoptosis through caspase activation pathways .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AntimicrobialSulfonamide derivativesEffective against MRSA and other strains
AnticancerImidazole derivativesInduced apoptosis in cancer cells
Enzyme InhibitionVarious enzyme targetsModulated metabolic pathways

Properties

IUPAC Name

2-[1-(3-chloro-4-fluorophenyl)sulfonylazetidin-3-yl]sulfonyl-1-methylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClFN3O4S2/c1-17-5-4-16-13(17)23(19,20)10-7-18(8-10)24(21,22)9-2-3-12(15)11(14)6-9/h2-6,10H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IONGSXSDMYZOKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClFN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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